Hsd17B13-IN-42
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Overview
Description
Hsd17B13-IN-42 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-42 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-42 has several scientific research applications, including:
Mechanism of Action
Hsd17B13-IN-42 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation and accumulation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the lipid droplet-associated proteins and signaling pathways related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13 Inhibitor Series: Various small molecule inhibitors targeting HSD17B13, each with unique structural features and inhibitory profiles.
Uniqueness
Hsd17B13-IN-42 is unique in its specific binding affinity and inhibitory potency towards HSD17B13. Compared to other similar compounds, this compound may offer improved efficacy and selectivity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H14Cl2F3N3O4 |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O4/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)35-23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI Key |
OPOOJYGHWHUUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
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